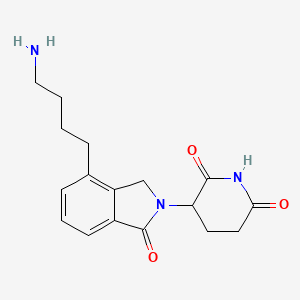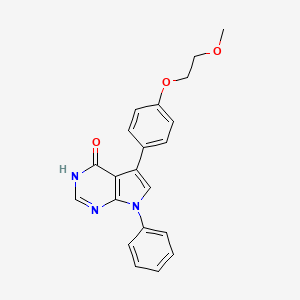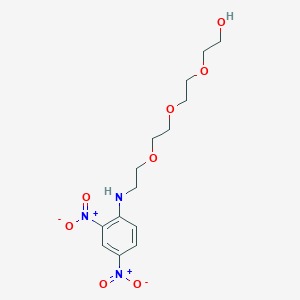
Conjugado de Ligando E3-Enlace 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ligando 8 de E3 ligasa clorhidrato es un compuesto que juega un papel crucial en el sistema ubiquitina-proteasoma, el cual es responsable de la degradación de proteínas en las células. Este compuesto es parte de la familia de E3 ubiquitina ligasa, la cual está involucrada en el paso final del proceso de ubiquitinación, donde la ubiquitina se transfiere a una proteína sustrato, marcándola para la degradación por el proteasoma .
Aplicaciones Científicas De Investigación
El ligando 8 de E3 ligasa clorhidrato tiene numerosas aplicaciones en la investigación científica, incluyendo:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Juega un papel en el estudio de las vías de degradación de proteínas y los procesos celulares.
Medicina: Investigado por su potencial en el desarrollo de agentes terapéuticos que se dirigen a las vías de degradación de proteínas.
Industria: Utilizado en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El ligando 8 de E3 ligasa clorhidrato ejerce sus efectos al unirse a E3 ubiquitina ligasas específicas, facilitando la transferencia de ubiquitina a las proteínas diana. Este proceso involucra la formación de un complejo ternario entre la E3 ligasa, el ligando y la proteína sustrato. Las proteínas ubiquitinadas son luego reconocidas y degradadas por el proteasoma, regulando los niveles de proteínas dentro de la célula .
Análisis Bioquímico
Biochemical Properties
E3 Ligand-Linker Conjugate 5 plays a significant role in biochemical reactions. It serves as a Cereblon ligand to recruit CRBN protein and serves as a key intermediate for the synthesis of complete PROTAC molecules . The interactions between E3 Ligand-Linker Conjugate 5 and these biomolecules are crucial for its function.
Cellular Effects
The effects of E3 Ligand-Linker Conjugate 5 on various types of cells and cellular processes are profound. It influences cell function by inducing the ubiquitination and subsequent degradation of target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
E3 Ligand-Linker Conjugate 5 exerts its effects at the molecular level through a series of binding interactions with biomolecules. It binds to the E3 ubiquitin ligase, and this complex then binds to the target protein. The ubiquitin is transferred to the target protein, marking it for degradation .
Metabolic Pathways
E3 Ligand-Linker Conjugate 5 is involved in the ubiquitin-proteasome pathway, a crucial metabolic pathway in cells. This pathway is responsible for the degradation of most proteins in cells .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ligando 8 de E3 ligasa clorhidrato típicamente involucra múltiples pasos, incluyendo la preparación del ligando y su posterior conversión a la sal clorhidrato. La ruta sintética puede involucrar el uso de varios reactivos y catalizadores para lograr las transformaciones químicas deseadas. Por ejemplo, la preparación de ligandos de E3 ligasa a menudo incluye la formación de enlaces amida, esterificación y otras reacciones orgánicas .
Métodos de Producción Industrial
La producción industrial del ligando 8 de E3 ligasa clorhidrato puede involucrar síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Este proceso puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y otras tecnologías avanzadas para optimizar la producción y reducir los costos .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ligando 8 de E3 ligasa clorhidrato puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto a su forma reducida.
Sustitución: El ligando puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
Compuestos similares incluyen otros ligandos de E3 ligasa como cereblon, von Hippel-Lindau e inhibidores de proteínas de apoptosis. Estos compuestos también funcionan uniéndose a E3 ligasas y facilitando la ubiquitinación .
Unicidad
El ligando 8 de E3 ligasa clorhidrato es único debido a su afinidad de unión específica y selectividad para ciertas E3 ligasas, que pueden diferir de otros ligandos. Esta especificidad puede ser ventajosa para apuntar a proteínas particulares para la degradación, convirtiéndola en una herramienta valiosa en la investigación y las aplicaciones terapéuticas .
Propiedades
IUPAC Name |
3-[7-(4-aminobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVGRECNQKDDQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










